2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, a bromine atom, and a hydroxymethyl oxathiolane moiety. Its stereochemistry is specified as (2S-trans)-, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the amino and bromine substituents. The final step involves the formation of the hydroxymethyl oxathiolane ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) and sodium azide (NaN3) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxymethyl oxathiolane moiety plays a crucial role in its binding affinity and specificity, while the amino and bromine groups contribute to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- stands out due to its unique combination of functional groups and stereochemistry. This uniqueness imparts specific chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
149819-53-4 |
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Molecular Formula |
C8H10BrN3O3S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 |
InChI Key |
QDHJQKGCCKOBKX-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Origin of Product |
United States |
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